molecular formula C12H25N3O B7919559 (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B7919559
M. Wt: 227.35 g/mol
InChI Key: BWGSVXNXQYHDKX-DTIOYNMSSA-N
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Description

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethylamino group. The final steps involve the addition of the amino and methyl groups to complete the structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: The enantiomer of the compound, which may have different biological activities.

    2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: The racemic mixture containing both enantiomers.

    1-(3-Dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: A structurally similar compound lacking the amino group.

Uniqueness

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions

Properties

IUPAC Name

(2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGSVXNXQYHDKX-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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